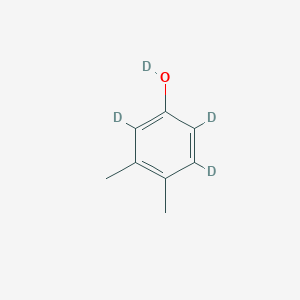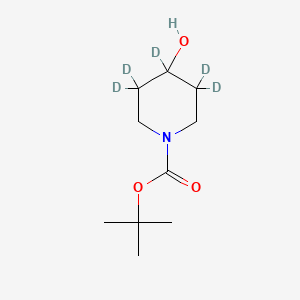
4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hidroxipiperidina-3,3,4,5,5-d5-N-t-BOC, también conocido como tert-Butil 4-hidroxipiperidina-1-carboxilato-3,3,4,5,5-d5, es un derivado deuterado de la 4-hidroxipiperidina. Este compuesto se caracteriza por la presencia de átomos de deuterio, que son isótopos del hidrógeno, en posiciones específicas del anillo de piperidina. El compuesto se utiliza a menudo en la investigación científica debido a sus propiedades únicas y estabilidad .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El proceso de deuteración se puede lograr utilizando gas deuterio o reactivos deuterados en condiciones específicas para asegurar la incorporación de átomos de deuterio en las posiciones deseadas .
Métodos de Producción Industrial
La producción industrial de este compuesto implica escalar los métodos de síntesis de laboratorio. El proceso requiere un control preciso de las condiciones de reacción, incluida la temperatura, la presión y el uso de catalizadores, para lograr altos rendimientos y pureza. El compuesto se purifica luego utilizando técnicas como la cristalización o la cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
4-Hidroxipiperidina-3,3,4,5,5-d5-N-t-BOC experimenta varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: El compuesto se puede reducir para formar diferentes derivados.
Sustitución: El grupo hidroxilo se puede sustituir por otros grupos funcionales en condiciones apropiadas
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio o el trióxido de cromo para la oxidación, y agentes reductores como el hidruro de litio y aluminio para la reducción. Las reacciones de sustitución a menudo requieren catalizadores o solventes específicos para facilitar la reacción .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir cetonas o aldehídos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula .
Aplicaciones Científicas De Investigación
4-Hidroxipiperidina-3,3,4,5,5-d5-N-t-BOC se utiliza ampliamente en la investigación científica debido a su estabilidad y propiedades únicas. Algunas de sus aplicaciones incluyen:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas complejas y como un estándar de referencia en química analítica.
Biología: Se emplea en el estudio de las vías metabólicas y los mecanismos enzimáticos.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como precursor en la síntesis de compuestos farmacéuticos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción de 4-Hidroxipiperidina-3,3,4,5,5-d5-N-t-BOC implica su interacción con objetivos moleculares y vías específicas. Los átomos de deuterio en el compuesto pueden influir en su reactividad y estabilidad, lo que lo hace útil para estudiar los efectos isotópicos en las reacciones químicas. El compuesto también puede interactuar con enzimas y receptores, afectando su actividad y función .
Comparación Con Compuestos Similares
4-Hidroxipiperidina-3,3,4,5,5-d5-N-t-BOC se puede comparar con otros compuestos similares, como:
4-Hidroxipiperidina: La versión no deuterada del compuesto, que carece de la estabilidad y las propiedades únicas conferidas por los átomos de deuterio.
tert-Butil 4-hidroxipiperidina-1-carboxilato: La versión no deuterada con el grupo protector BOC, que se utiliza en aplicaciones similares pero con diferente reactividad.
4-Piperidinol-3,3,4,5,5-d5: Otro derivado deuterado sin el grupo protector BOC, utilizado en diferentes contextos de investigación
Estas comparaciones resaltan la singularidad de 4-Hidroxipiperidina-3,3,4,5,5-d5-N-t-BOC en términos de su estabilidad, reactividad y aplicaciones en la investigación científica.
Propiedades
Fórmula molecular |
C10H19NO3 |
|---|---|
Peso molecular |
206.29 g/mol |
Nombre IUPAC |
tert-butyl 3,3,4,5,5-pentadeuterio-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h8,12H,4-7H2,1-3H3/i4D2,5D2,8D |
Clave InChI |
PWQLFIKTGRINFF-XHNMXOBISA-N |
SMILES isomérico |
[2H]C1(CN(CC(C1([2H])O)([2H])[2H])C(=O)OC(C)(C)C)[2H] |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride](/img/structure/B12301922.png)
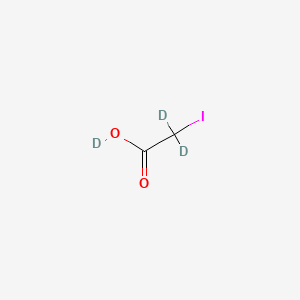
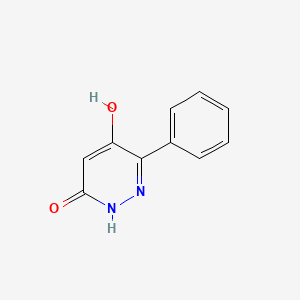
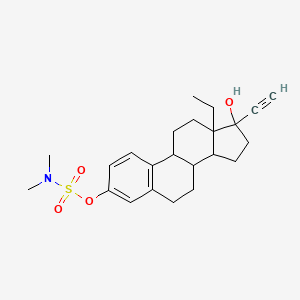

![4-ethoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12301966.png)


![2-[3-[2-[[3-Methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]amino]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B12301982.png)


![5-ethenyl-3-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B12301991.png)
